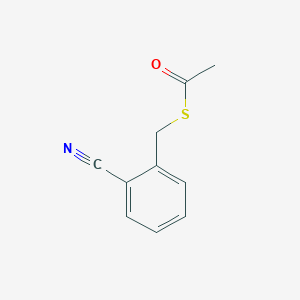

S-2-Cyanobenzyl ethanethioate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NOS |

|---|---|

Molecular Weight |

191.25 g/mol |

IUPAC Name |

S-[(2-cyanophenyl)methyl] ethanethioate |

InChI |

InChI=1S/C10H9NOS/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 |

InChI Key |

SSHYUVPFSAXYFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCC1=CC=CC=C1C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of S-2-Cyanobenzyl Ethanethioate

This guide provides a comprehensive overview of the synthesis of S-2-Cyanobenzyl ethanethioate, a key intermediate in various organic synthesis applications, particularly in the development of pharmaceutical agents and functionalized materials. The document is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, ensuring both reproducibility and adaptability for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound serves as a versatile building block in synthetic organic chemistry. The presence of the cyano group on the benzene ring and the thioester functionality allows for a wide range of subsequent chemical transformations. Thioesters are valuable precursors to thiols, which are crucial functional groups in many biologically active molecules.[1] The cyanobenzyl moiety itself is a common scaffold in medicinal chemistry. A robust and well-characterized synthetic pathway to this compound is therefore of significant interest.

The synthesis described herein follows a classic and reliable nucleophilic substitution pathway, specifically an SN2 reaction, which is a cornerstone of organic synthesis.[2] This method is chosen for its high efficiency, mild reaction conditions, and broad applicability.

Mechanistic Pathway: A Nucleophilic Substitution Approach

The formation of this compound is achieved through the reaction of 2-cyanobenzyl bromide with a suitable thioacetate salt, typically potassium thioacetate. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Key Mechanistic Steps:

-

Nucleophile Formation: Potassium thioacetate exists as an ionic salt, providing the highly nucleophilic thioacetate anion (CH₃COS⁻) in solution.

-

Backside Attack: The thioacetate anion acts as the nucleophile and attacks the electrophilic benzylic carbon of 2-cyanobenzyl bromide. The attack occurs from the side opposite to the leaving group (bromide).

-

Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the benzylic carbon.

-

Inversion of Configuration (if applicable): As the new carbon-sulfur bond forms, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group. If the benzylic carbon were a stereocenter, this would result in an inversion of its configuration.

-

Product Formation: The final product, this compound, is formed.

The cyano group at the ortho position of the benzyl bromide is an electron-withdrawing group, which can influence the reactivity of the electrophilic carbon. However, the benzylic position is inherently reactive towards SN2 displacement, making this a favorable reaction.

Synthesis Pathway Diagram

Caption: SN2 synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process controls and clear endpoints. The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 2-Cyanobenzyl Bromide | C₈H₆BrN | 196.04 | 1.0 | Starting material. Can be synthesized from o-toluonitrile.[3] |

| Potassium Thioacetate | C₂H₃KOS | 114.21 | 1.2 | Nucleophile. Use of a slight excess ensures complete consumption of the starting material. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Anhydrous grade is recommended. A polar aprotic solvent that facilitates SN2 reactions. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction and chromatography. |

| Hexane | C₆H₁₄ | 86.18 | - | For extraction and chromatography. |

| Brine (sat. NaCl aq.) | NaCl | 58.44 | - | For workup. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying agent. |

| Silica Gel | SiO₂ | 60.08 | - | For column chromatography. |

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve potassium thioacetate (1.2 equivalents) in anhydrous dimethylformamide (DMF, approximately 10 volumes relative to the alkyl halide).

-

Addition of Starting Material: To this solution, add 2-cyanobenzyl bromide (1.0 equivalent) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) every 30 minutes. A suitable eluent system for TLC is typically a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the 2-cyanobenzyl bromide spot indicates the completion of the reaction. The reaction is generally complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing brine solution (approximately 10 volumes).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

Characterization

The purified this compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Field-Proven Insights and Troubleshooting

-

Choice of Solvent: While DMF is an excellent solvent for this reaction, other polar aprotic solvents like acetone or acetonitrile can also be used. The choice may depend on the scale of the reaction and the ease of removal.

-

Moisture Sensitivity: While the reaction is not extremely sensitive to moisture, using anhydrous solvents and reagents is good practice to prevent the hydrolysis of potassium thioacetate and the formation of byproducts.

-

Exothermicity: The reaction is typically not highly exothermic, but for larger-scale reactions, it is advisable to add the 2-cyanobenzyl bromide slowly and monitor the temperature.

-

Purification: The polarity of the product is such that it can be effectively separated from the starting material and any non-polar impurities by silica gel chromatography. A gradual increase in the polarity of the eluent will provide the best separation.

Conclusion

The synthesis of this compound via the SN2 reaction of 2-cyanobenzyl bromide and potassium thioacetate is a reliable and efficient method. The protocol provided, grounded in well-established chemical principles, offers a clear pathway for obtaining this valuable synthetic intermediate. By understanding the underlying mechanism and paying attention to the experimental details, researchers can consistently achieve high yields and purity.

References

Physicochemical properties of S-2-Cyanobenzyl ethanethioate

An In-depth Technical Guide to the Physicochemical Properties of S-2-Cyanobenzyl Ethanethioate

Introduction

This compound is an organosulfur compound featuring a benzyl group substituted with a cyano group at the 2-position and linked to an ethanethioate moiety.[1] Its unique molecular architecture, which combines a reactive thioester, a benzyl group, and a cyano functionality, makes it a compound of significant interest in organic synthesis and medicinal chemistry.[1] The presence of both sulfur and nitrogen functionalities in a single molecule offers diverse possibilities for chemical transformations and biological interactions.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Value | Source/Basis |

| IUPAC Name | S-(2-cyanobenzyl) ethanethioate | [2] |

| CAS Number | 887092-54-8 | [2] |

| Molecular Formula | C₁₀H₉NOS | [1][2] |

| Molecular Weight | 191.26 g/mol | [2] |

| Appearance | Predicted: Colorless to pale yellow liquid or solid | Based on similar thioesters and benzonitrile derivatives.[3] |

| Melting Point | Predicted: 33.0-39.0 °C | Based on the melting point of the related compound 2-(Methylthio)benzonitrile. |

| Boiling Point | Predicted: > 200 °C | Estimated based on the boiling point of structurally similar aromatic compounds. |

| Solubility | Predicted: Insoluble in water; soluble in organic solvents like DMF, CH₂Cl₂, and ethyl acetate. | Based on the properties of similar organic thioesters and nitriles.[3] |

| InChI | InChI=1S/C10H9NOS/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 | [1][2] |

| InChI Key | SSHYUVPFSAXYFO-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(=O)SCC1=CC=CC=C1C#N | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic substitution, a robust and widely used method for forming thioesters.[1][4] The most common approach involves the reaction of an alkyl halide with a thioacetate salt.[4]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via S-alkylation.

Experimental Protocol

This protocol is adapted from established procedures for thioacetate synthesis.[4]

Materials:

-

2-Cyanobenzyl bromide

-

Potassium thioacetate (KSAc)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium thioacetate (1.2 equivalents) in anhydrous DMF (10 volumes).

-

To this solution, add 2-cyanobenzyl bromide (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a brine solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium-Weak | Aromatic C-H stretch |

| ~2930 | Weak | Aliphatic C-H stretch (CH₂) |

| ~2225 | Strong | C≡N stretch (nitrile) |

| ~1690 | Strong | C=O stretch (thioester) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1440 | Medium | CH₂ bend |

| ~690 | Strong | C-S stretch |

¹H NMR Spectroscopy

Predicted chemical shifts (δ) in CDCl₃:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.3 | m | 4H | Aromatic protons |

| ~4.2 | s | 2H | -S-CH₂ -Ar |

| ~2.4 | s | 3H | -C(=O)-CH₃ |

¹³C NMR Spectroscopy

Predicted chemical shifts (δ) in CDCl₃:

| Chemical Shift (ppm) | Assignment |

| ~195 | C =O (thioester) |

| ~135-127 | Aromatic carbons |

| ~117 | C ≡N (nitrile) |

| ~35 | -S-C H₂-Ar |

| ~30 | -C(=O)-C H₃ |

Mass Spectrometry

Predicted fragmentation:

-

Molecular Ion (M⁺): m/z = 191.04

-

Major Fragments:

-

m/z = 148: Loss of acetyl group (-COCH₃)

-

m/z = 116: Formation of 2-cyanobenzyl cation

-

m/z = 43: Acetyl cation (CH₃CO⁺)

-

Reactivity and Potential Applications

The unique combination of functional groups in this compound dictates its reactivity and potential uses.

Chemical Reactivity

Caption: Key reaction pathways for this compound.

-

Nucleophilic Substitution: The thioester linkage is susceptible to attack by nucleophiles, leading to the displacement of the thioacetyl group. The electron-withdrawing cyano group can influence the reactivity of the benzyl position.[1]

-

Hydrolysis: In the presence of water, especially under acidic or basic conditions, the thioester can hydrolyze to form 2-cyanobenzylthiol and acetic acid.[1]

-

Cyclization Reactions: Under specific conditions, intramolecular or intermolecular reactions involving the cyano and thioester groups could lead to the formation of heterocyclic compounds.[1]

Potential Applications in Drug Development and Organic Synthesis

-

Intermediate in Organic Synthesis: This compound serves as a valuable building block for synthesizing more complex molecules, particularly those containing sulfur and nitrogen.[1]

-

Pharmaceutical Research: The thioester moiety is a known pharmacophore and can act as a bioisostere for esters and amides, potentially improving the pharmacokinetic properties of drug candidates. The cyano group is also a common feature in many bioactive molecules. Therefore, this compound could be explored for the development of new therapeutic agents.[1]

-

Agrochemicals: The unique structural features may also be beneficial in the design of novel agrochemicals.[1]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, based on its chemical structure, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation. The nitrile group can be toxic if ingested or absorbed through the skin.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. Although detailed experimental data is currently limited, its predicted properties and reactivity profile suggest it can serve as a versatile intermediate for constructing complex molecular architectures. Further research into this compound is warranted to fully elucidate its properties and explore its applications in drug discovery and materials science.

References

The Role of S-2-Cyanobenzyl Ethanethioate in Modern Peptide Ligation: A Mechanistic Guide

Introduction: The Imperative for Robust Peptide Ligation

In the landscape of contemporary drug discovery and proteomics, the synthesis of large, complex peptides and proteins is of paramount importance. While solid-phase peptide synthesis (SPPS) has been a cornerstone of peptide chemistry, its practical application is often limited to sequences of approximately 50 amino acids. To construct larger protein architectures, researchers rely on the elegant strategy of chemical ligation, which involves the chemoselective joining of unprotected peptide fragments. Native Chemical Ligation (NCL) has emerged as the preeminent method for achieving this, creating a native amide bond at the ligation site.[1][2][3] This guide provides an in-depth technical exploration of a specific and powerful variant of this chemistry: the use of S-2-Cyanobenzyl ethanethioate as a thioester precursor in ligation reactions. We will dissect its mechanism of action, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Principle of Native Chemical Ligation (NCL)

At its heart, NCL is a two-step process that joins a peptide fragment with a C-terminal thioester to another peptide fragment bearing an N-terminal cysteine residue.[1][3][4] The reaction is highly specific and proceeds efficiently in aqueous solutions at neutral pH, a critical advantage when working with sensitive biomolecules.[3][5]

The universally accepted mechanism proceeds as follows:

-

Transthioesterification: The reaction is initiated by a nucleophilic attack of the deprotonated thiol side chain of the N-terminal cysteine on the C-terminal thioester of the other peptide fragment. This reversible step forms a new thioester intermediate, linking the two peptides.[1][3]

-

Intramolecular S-to-N Acyl Shift: The newly formed thioester intermediate undergoes a rapid and irreversible intramolecular rearrangement. The nitrogen atom of the N-terminal cysteine attacks the thioester carbonyl carbon, leading to the formation of a stable, native amide bond at the ligation site.[1][3] This thermodynamically favorable rearrangement drives the entire ligation reaction to completion.

The success of NCL hinges on the reactivity of the C-terminal thioester. While simple alkyl thioesters can be used, the reaction is often slow. To enhance the reaction rate, more reactive aryl thioesters are frequently employed, often generated in situ through the use of thiol catalysts like 4-mercaptophenylacetic acid (MPAA).[3][6]

The this compound Advantage: A "Traceless" Activation Strategy

The use of this compound introduces a sophisticated modification to the standard NCL protocol. The key to its efficacy lies in the ortho-cyano group on the benzyl ring. This functionality facilitates a unique intramolecular activation and cleavage mechanism, rendering the 2-cyanobenzyl group an excellent leaving group and accelerating the ligation process.

Proposed Mechanism of Action

While the broader principles of NCL remain intact, the specific involvement of the 2-cyanobenzyl moiety is believed to proceed through the following pathway:

-

Initial Transthioesterification: As in standard NCL, the N-terminal cysteine of the second peptide fragment attacks the thioester carbonyl of the this compound-activated peptide. This forms the crucial thioester-linked intermediate.

-

Intramolecular Cyclization and Cleavage: This is the pivotal step where the 2-cyanobenzyl group exerts its influence. The nitrogen atom of the cyano group is positioned to act as an intramolecular nucleophile. It is proposed to attack the benzylic carbon to which the sulfur atom is attached. This intramolecular cyclization is a favorable process, leading to the formation of a stable five-membered ring intermediate. This intermediate then readily cleaves the C-S bond, releasing the ligated peptide with a C-terminal thioester and a stable, readily removable byproduct.

-

S-to-N Acyl Shift: The newly formed, highly reactive thioester on the ligated peptide then rapidly undergoes the characteristic intramolecular S-to-N acyl shift with the N-terminal cysteine, forming the final native amide bond.

This "cyano-assisted cleavage" mechanism offers a distinct advantage over traditional methods that rely on external thiol catalysts to activate less reactive thioesters. The activation is intramolecular, making the process highly efficient.

Visualizing the Mechanism

To provide a clearer understanding of these molecular transformations, the following diagrams illustrate the key mechanistic steps.

Figure 1: General Mechanism of Native Chemical Ligation (NCL).

Figure 2: Proposed Mechanism of this compound in Ligation.

Quantitative Insights and Experimental Considerations

While specific kinetic data for this compound is not extensively tabulated in publicly available literature, the advantages of activated thioesters are well-documented. The rate of the initial transthioesterification step is a critical determinant of the overall ligation efficiency.

| Thioester Type | Relative Reactivity | Typical Reaction Time | Notes |

| Alkyl Thioester | Low | 24-48 hours | Often requires a thiol catalyst for practical reaction rates. |

| Aryl Thioester | Moderate to High | 4-24 hours | More reactive than alkyl thioesters, reaction rate is pH-dependent. |

| 2-Cyanobenzyl Thioester | High | 1-6 hours (estimated) | Intramolecular activation leads to rapid formation of the reactive thioester intermediate. |

Table 1: Comparative Reactivity of Thioester Moieties in NCL.

Experimental Protocol: A General Guideline for Ligation using a 2-Cyanobenzyl Thioester

The following protocol provides a robust starting point for researchers employing a peptide functionalized with a C-terminal 2-cyanobenzyl thioester.

Materials:

-

Peptide 1: C-terminal S-2-cyanobenzyl thioester (lyophilized, >95% purity)

-

Peptide 2: N-terminal cysteine (lyophilized, >95% purity)

-

Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.2

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP), 20 mM final concentration

-

Quenching Solution: 10% Acetic Acid

-

Analytical and Preparative RP-HPLC system

-

Mass Spectrometer

Procedure:

-

Reagent Preparation:

-

Prepare the ligation buffer and adjust the pH to 7.2. Degas the buffer thoroughly by sparging with nitrogen or argon for at least 30 minutes to minimize oxidation.

-

Prepare a fresh stock solution of TCEP in degassed water.

-

-

Ligation Reaction Setup:

-

In a microcentrifuge tube, dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM for each peptide.

-

Add TCEP to a final concentration of 20 mM to ensure all cysteine residues remain in their reduced state.

-

Gently vortex the solution to ensure complete dissolution of the peptides.

-

-

Reaction Monitoring:

-

Incubate the reaction mixture at room temperature with gentle agitation.

-

Monitor the progress of the ligation by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 6 hours).

-

Quench the reaction in the aliquots by diluting with the quenching solution.

-

Analyze the quenched aliquots by RP-HPLC and mass spectrometry to determine the extent of product formation and consumption of starting materials.

-

-

Reaction Quenching and Purification:

-

Once the reaction has reached completion (as determined by HPLC), quench the entire reaction mixture by adding the quenching solution.

-

Purify the ligated peptide product using preparative RP-HPLC.

-

Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.

-

Lyophilize the purified product for storage.

-

Figure 3: Experimental Workflow for Ligation using a 2-Cyanobenzyl Thioester.

Conclusion and Future Perspectives

The use of this compound and related reagents represents a significant advancement in the field of chemical protein synthesis. The intramolecular activation mechanism mediated by the ortho-cyano group provides a rapid and efficient means of generating the key thioester intermediate required for Native Chemical Ligation. This "traceless" activation strategy obviates the need for high concentrations of external thiol catalysts, simplifying reaction conditions and potentially improving yields. As the demand for synthetic proteins with ever-increasing complexity continues to grow, such innovative chemical tools will undoubtedly play a pivotal role in pushing the boundaries of what is possible in drug discovery, materials science, and fundamental biological research.

References

- 1. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. "Synthesis of thioester peptides for traditional Native Chemical Ligati" by Ruth E Campbell [docs.lib.purdue.edu]

- 6. scispace.com [scispace.com]

Characterization of S-2-Cyanobenzyl ethanethioate by NMR

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Characterization of S-2-Cyanobenzyl Ethanethioate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules, providing granular insights into the chemical environment of each atom. This guide offers a comprehensive exploration of the NMR characterization of this compound, a compound of interest in synthetic chemistry and drug development. We delve into the theoretical underpinnings and practical application of ¹H and ¹³C NMR spectroscopy for the unambiguous identification and purity assessment of this molecule. By integrating established principles of chemical shifts, spin-spin coupling, and two-dimensional correlation techniques, this document serves as a robust resource for researchers and scientists. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic data and principles, ensuring a self-validating and reliable analytical framework.

Introduction: The Structural Significance of this compound

This compound is a thioester containing a chemically rich ortho-substituted aromatic ring. Its structure combines a reactive thioester moiety with a cyanobenzyl group, making it a potentially valuable building block in organic synthesis. The precise arrangement of the acetyl group, the sulfur atom, the benzylic methylene bridge, and the ortho-disubstituted benzene ring creates a unique electronic environment. Accurate structural confirmation is paramount, and NMR spectroscopy is the definitive method for this purpose. This guide will systematically deconstruct the expected ¹H and ¹³C NMR spectra of this molecule, providing a blueprint for its analysis.

Foundational Principles of NMR for Structural Elucidation

The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The key parameters derived from NMR spectra are:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups (like the cyano and thioester groups) deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield).

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): This phenomenon, observed as signal splitting, reveals the number of neighboring protons, providing crucial connectivity information. The magnitude of the coupling constant (J, in Hertz) can also indicate the geometric relationship between coupled nuclei.

-

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide unambiguous correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC), respectively.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A rigorous and well-defined experimental setup is critical for obtaining high-quality NMR data. The following protocol is a validated approach for the characterization of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small cotton or glass wool plug in a pipette if any particulate matter is visible.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Angle | 30-45° | 30-45° |

| Acquisition Time | ~4 seconds | ~1-2 seconds |

| Relaxation Delay | 2-5 seconds | 2 seconds |

| Number of Scans | 8-16 | 1024-4096 |

| Spectral Width | 0-12 ppm | 0-220 ppm |

This workflow is designed to ensure high-resolution data suitable for detailed structural analysis.

Spectral Interpretation and Data Analysis

The structure of this compound dictates a specific and predictable NMR signature. Below is a detailed breakdown of the expected ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the acetyl protons, the benzylic methylene protons, and the aromatic protons.

-

Diagram of Logical Relationships in ¹H NMR

Caption: Predicted ¹H NMR signals for this compound.

-

Analysis of ¹H Signals:

-

Acetyl Protons (CH₃): These three protons are chemically equivalent and are not coupled to any other protons. They will appear as a sharp singlet. The adjacent carbonyl group deshields them, placing the signal around δ 2.3-2.4 ppm .

-

Benzylic Protons (CH₂): These two protons are adjacent to the sulfur atom and the aromatic ring. They are also expected to appear as a singlet, as there are no vicinal protons to couple with. Their position next to both the thioester and the ring will shift them downfield to approximately δ 4.1-4.3 ppm . For comparison, the benzylic protons in 4-cyanobenzyl bromide appear at δ 4.48 ppm.[1]

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical environments due to the ortho-substitution pattern. This will result in a complex series of multiplets in the aromatic region, typically between δ 7.4 and 7.7 ppm . The proton adjacent to the cyano group (H-3) and the proton adjacent to the CH₂S- group (H-6) will be the most deshielded.

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ CO | 2.3 - 2.4 | Singlet (s) | 3H |

| Ar-CH₂ -S | 4.1 - 4.3 | Singlet (s) | 2H |

| Aromatic-H | 7.4 - 7.7 | Multiplet (m) | 4H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule.

-

Diagram of Logical Relationships in ¹³C NMR

Caption: Predicted ¹³C NMR signals for this compound.

-

Analysis of ¹³C Signals:

-

Thioester Carbonyl (C=O): The carbonyl carbon of a thioester is highly deshielded and typically appears in the range of δ 190-200 ppm .[2]

-

Aromatic Carbons (Ar-C): The six aromatic carbons will appear in the typical range of δ 125-145 ppm .[3] Quaternary carbons (C1, C2) will generally show weaker signals.[4] The carbon bearing the cyano group (C2) and the carbon bearing the methylene group (C1) will have distinct chemical shifts influenced by these substituents.

-

Nitrile Carbon (CN): The carbon of the cyano group is also deshielded and is expected to resonate around δ 115-120 ppm .[5]

-

Benzylic Carbon (CH₂): This carbon, attached to both the sulfur and the aromatic ring, is expected around δ 32-35 ppm .[6]

-

Acetyl Carbon (CH₃): The methyl carbon of the acetyl group will be the most shielded carbon, appearing upfield around δ 30 ppm .

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃CO | ~ 30 |

| Ar-C H₂-S | ~ 35 |

| C N | ~ 117 |

| Aromatic C -H | 127 - 134 |

| Aromatic Quaternary C | 135 - 142 |

| C =O | ~ 195 |

2D NMR for Structural Confirmation

To unequivocally assign all signals and confirm the molecular structure, 2D NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between each proton and the carbon to which it is directly attached. This would confirm the assignments for the CH₃, CH₂, and the four aromatic C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

-

A correlation from the CH₂ protons (δ ~4.2 ppm) to the aromatic quaternary carbon C1 and the thioester C=O carbon.

-

A correlation from the CH₃ protons (δ ~2.4 ppm) to the thioester C=O carbon (δ ~195 ppm).

-

-

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this molecule, it would primarily be used to establish the connectivity of the protons within the aromatic ring.

-

Experimental Workflow for Complete Characterization

Caption: A validated workflow for the complete NMR characterization.

Conclusion

The NMR characterization of this compound is a straightforward process when approached systematically. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, with predictable chemical shifts and multiplicities based on the well-understood electronic effects of the thioester, cyano, and aromatic functionalities. The integration of one-dimensional and two-dimensional NMR techniques, as outlined in this guide, provides a self-validating system for the unambiguous confirmation of its chemical structure, ensuring the high degree of scientific integrity required in research and development.

References

S-2-Cyanobenzyl ethanethioate reactivity and stability studies

An In-Depth Technical Guide to the Reactivity and Stability of S-2-Cyanobenzyl ethanethioate

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity and stability of this compound, a molecule of interest in organic synthesis and medicinal chemistry.[1] The unique juxtaposition of a reactive thioester functionality and an electron-withdrawing ortho-cyanobenzyl group imparts distinct chemical properties that merit detailed investigation. This document delineates the compound's susceptibility to nucleophilic attack, including hydrolysis and aminolysis, and explores the influence of the cyano group on these reactions. Furthermore, a thorough analysis of its stability under various environmental conditions—including pH, temperature, and light—is presented. Detailed, field-proven protocols for kinetic analysis and forced degradation studies are provided to serve as a practical resource for researchers. Safety and handling procedures, derived from data on analogous chemical structures, are also outlined to ensure safe laboratory practice.

Introduction to this compound

Chemical Structure and Properties

This compound is an organosulfur compound featuring a thioester linkage to a benzyl group, which is substituted with a cyano nitrile group at the ortho (2-) position.[1] The thioester bond is considered "energy-rich," making it more susceptible to nucleophilic attack than its ester or amide counterparts, yet it maintains reasonable hydrolytic stability around neutral pH.[2] The presence of the electron-withdrawing cyano group can further influence the electrophilicity of the carbonyl carbon and the stability of the benzylic position.

Significance in Research and Development

The unique structural combination of a thioester and a nitrile makes this compound a valuable intermediate in organic synthesis for creating more complex molecules containing sulfur and nitrogen.[1] Its potential for controlled release of a thiol under specific conditions and possible biological activity makes it a compound of interest for pharmaceutical and agrochemical research.[1]

Chemical Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the thioester group, modulated by the electronic effects of the 2-cyanobenzyl substituent.

Nucleophilic Acyl Substitution

The core reaction pathway for thioesters is nucleophilic acyl substitution. The larger atomic size of sulfur compared to oxygen results in less effective orbital overlap with the carbonyl carbon, rendering the thioester bond weaker and the carbonyl carbon more electrophilic than in an oxygen ester.[2]

Caption: General mechanism of nucleophilic acyl substitution.

-

Hydrolysis : In aqueous media, the thioester can undergo hydrolysis to yield 2-cyanobenzylthiol and acetic acid. This reaction is significantly slower at neutral pH but is accelerated by acidic or basic conditions.[2][3] The half-life of a typical alkyl thioester in water at neutral pH can be on the order of months, demonstrating its kinetic stability in the absence of catalysts or harsh conditions.[3]

-

Aminolysis : The reaction with primary or secondary amines is generally efficient and leads to the formation of an amide and 2-cyanobenzylthiol. The rate of aminolysis is highly dependent on the amine's nucleophilicity and the reaction conditions.[4] This reaction is fundamental in applications like bioconjugation.[5]

-

Thiol-Thioester Exchange : In the presence of other thiols, particularly at a pH where the incoming thiol is deprotonated to the more nucleophilic thiolate, a trans-thioesterification reaction can occur.[2][3] This exchange is a key principle in dynamic covalent chemistry and native chemical ligation.[2]

Influence of the 2-Cyano Group

The ortho-cyano group exerts a significant electronic influence on the molecule's reactivity.

-

Inductive Effect : As an electron-withdrawing group, the nitrile functionality increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to an unsubstituted benzyl thioester.

-

Intramolecular Reactions : The proximity of the cyano group to the thioester linkage opens the possibility for intramolecular cyclization reactions under specific conditions, particularly with certain nucleophiles, to form heterocyclic compounds.[1][6]

Stability Profile

Understanding the stability of this compound is critical for its storage, handling, and application. Forced degradation studies are essential to identify potential degradation pathways and develop stable formulations.

pH-Dependent Stability

The stability of thioesters is highly pH-dependent. While relatively stable near neutral pH, they are susceptible to hydrolysis at low and high pH.[2]

-

Acidic Conditions (pH < 4) : Acid-catalyzed hydrolysis can occur, though it is often slower than base-catalyzed hydrolysis.

-

Neutral Conditions (pH 6-8) : The compound exhibits maximum stability.

-

Alkaline Conditions (pH > 8) : Base-catalyzed hydrolysis via hydroxide ion attack is typically the most significant non-enzymatic degradation pathway.[3] The rate of degradation is expected to increase with pH.[7]

Thermal Stability

Forced degradation studies involving heat are necessary to determine the compound's thermal lability. Structurally related cyanobenzyl compounds can decompose at elevated temperatures (e.g., above 120°C).[8] Degradation may involve cleavage of the thioester bond or reactions involving the cyano group. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to precisely determine decomposition temperatures and thermal events.[9]

Photostability

Many organic molecules with aromatic rings and carbonyl groups are susceptible to degradation upon exposure to light. Photostability testing according to the International Council for Harmonisation (ICH) Q1B guideline is the standard for pharmaceutical substances.[10] This involves exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UVA) energy.[11] A dark control sample must be tested in parallel to differentiate between thermal and light-induced degradation.[12]

Table 1: Summary of Conditions for Forced Degradation Studies

| Condition | Typical Reagents and Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, Room Temp | To assess stability in alkaline environments. |

| Oxidation | 3% H₂O₂, Room Temp | To evaluate susceptibility to oxidative stress. |

| Thermal Stress | 80°C (Solid State) | To determine intrinsic thermal stability. |

| Photostability | ICH Q1B Option II lighting | To evaluate degradation from light exposure.[13] |

Potential Degradation Pathways

The primary degradation pathway is expected to be hydrolysis of the thioester bond. Secondary degradation could involve reactions of the resulting 2-cyanobenzylthiol or oxidation of the sulfur atom.

Caption: Potential degradation pathways for this compound.

Experimental Protocols & Methodologies

Protocol: Kinetic Analysis of Hydrolysis by HPLC

This protocol outlines a method to determine the rate of hydrolysis at different pH values.

-

Preparation of Buffers: Prepare a series of aqueous buffers (e.g., pH 4, 7, 9) at a constant ionic strength.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like acetonitrile.

-

Initiation of Reaction: To start the kinetic run, dilute a small aliquot of the stock solution into the pre-heated (e.g., 37°C) buffer solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).[3]

-

Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot into a mobile phase or a solution that stops the degradation (e.g., by adjusting the pH to neutral and cooling).

-

HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method with UV detection. The method should resolve the parent compound from its primary degradant, 2-cyanobenzylthiol.

-

Data Analysis: Plot the natural logarithm of the parent compound's concentration versus time. The slope of this line gives the pseudo-first-order rate constant (k) for hydrolysis under those conditions.[3]

Protocol: ICH Q1B Photostability Study

This protocol provides a workflow for assessing the photostability of the compound in the solid state.

Caption: Workflow for an ICH Q1B photostability study.

Safety and Handling

While specific toxicity data for this compound is not widely available, its structural components—a cyanobenzyl group and a thiol precursor—necessitate stringent safety precautions. Data from analogous compounds like cyanobenzyl chloride and bromide should be used as a conservative guide.[8][14]

Hazard Identification

-

Inhalation : Vapors can be irritating to the respiratory tract. Cyanobenzyl compounds are often lachrymators (tear-producing agents).[8][15]

-

Skin Contact : May cause skin irritation or burns.[15]

-

Eye Contact : Can cause severe eye irritation and damage.[14][15]

-

Ingestion : Assumed to be toxic.

Personal Protective Equipment (PPE)

-

Gloves : Wear chemical-resistant gloves (e.g., nitrile).[14]

-

Eye Protection : Chemical safety goggles or a face shield are mandatory.[14][16]

-

Respiratory Protection : Handle only in a certified chemical fume hood.[14] If there is a risk of vapor inhalation, a suitable respirator must be used.[15]

-

Protective Clothing : A lab coat is required. For larger quantities, a chemical-resistant apron or suit should be considered.[15]

Storage and Handling

-

Ventilation : Always handle in a well-ventilated area, preferably a fume hood.[14][15]

-

Storage : Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizers, acids, and bases.[14][17]

-

Spills : Clean up spills immediately using appropriate absorbent materials while wearing full PPE.[14]

First-Aid Measures

-

Inhalation : Move the person to fresh air immediately. Seek emergency medical help if breathing is difficult.[15][18]

-

Skin Contact : Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15-20 minutes.[15][18]

-

Eye Contact : Immediately flush eyes with water for at least 15-20 minutes, holding eyelids open. Seek immediate medical attention.[15][16]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][18]

Conclusion and Future Perspectives

This compound is a compound with a rich and tunable reactivity profile. Its stability is highly dependent on environmental conditions, with pH being a critical factor. The protocols and data presented in this guide offer a robust framework for researchers to safely handle, study, and utilize this molecule. Future work should focus on elucidating the precise kinetics of its reactions with various biological nucleophiles and fully characterizing its degradation products to better predict its behavior in complex systems, paving the way for its application in drug development and advanced materials.

References

- 1. Buy this compound [smolecule.com]

- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 4. Kinetics study of amine cleavage reactions of various resin-bound thiophenol esters from marshall linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. mdpi.com [mdpi.com]

- 8. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. q1scientific.com [q1scientific.com]

- 12. ikev.org [ikev.org]

- 13. caronscientific.com [caronscientific.com]

- 14. What are the safety precautions when handling Cyanobenzyl Chloride? - Blog Chemical Co.,Ltd - Evergreensino [evergreensinochem.com]

- 15. What first - aid measures should be taken in case of Cyanobenzyl Chloride exposure? - Blog Chemical Co.,Ltd - Evergreensino [evergreensinochem.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

The Dichotomous Role of the Cyano Group in S-2-Cyanobenzyl Ethanethioate: A Technical Guide for Advanced Synthesis and Drug Development

Abstract

This technical guide provides an in-depth analysis of the pivotal role of the ortho-cyano group in the reactivity and application of S-2-Cyanobenzyl ethanethioate. Moving beyond a simple descriptor of a functional group, we will explore the nuanced electronic and steric effects of the cyano moiety, with a particular focus on its capacity for neighboring group participation (NGP). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this molecule in advanced organic synthesis, particularly in the realms of protecting group chemistry and the design of traceless linkers. We will dissect the mechanistic underpinnings of its synthesis and cleavage, present detailed experimental protocols, and offer field-proven insights into its strategic application.

Introduction: Beyond a Simple Electron-Withdrawing Group

This compound is an organosulfur compound that, at first glance, presents a straightforward structure: a benzyl group with a thioester and a cyano substituent. However, the specific ortho positioning of the cyano group relative to the thioester-bearing benzylic carbon introduces a layer of chemical complexity and reactivity that is not observed in its isomers or in benzyl ethanethioate itself. The cyano group is not merely a passive electron-withdrawing substituent; it is an active participant in the molecule's chemical transformations.

The unique interplay between the cyano and the thioester functionalities makes this compound a valuable tool in contexts requiring controlled release of thiols or the temporary protection of sulfhydryl groups. Its applications can be found in organic synthesis and potentially in the development of novel therapeutic agents and agrochemicals.[1] This guide will elucidate the fundamental principles that govern the behavior of this molecule, empowering researchers to harness its unique properties.

Synthesis of this compound: A Practical Approach

The most common and efficient synthesis of this compound is achieved through a direct S-alkylation of a thioacetate salt with 2-cyanobenzyl bromide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Synthetic Pathway

The synthesis involves the reaction of potassium thioacetate with 2-cyanobenzyl bromide in a polar aprotic solvent such as dimethylformamide (DMF). The thioacetate anion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Cyanobenzyl bromide (1.0 eq.)

-

Potassium thioacetate (1.2 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-cyanobenzyl bromide in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium thioacetate to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

The Core Directive: The Cyano Group's Influence on Reactivity

The presence of the cyano group at the ortho position profoundly influences the reactivity of the benzylic C-S bond. This influence is twofold: it acts as a strong electron-withdrawing group, and more significantly, it can act as an intramolecular nucleophile through neighboring group participation (NGP), also known as anchimeric assistance.[2][3]

Electron-Withdrawing Effects

The cyano group is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond. This inductive effect polarizes the C-Br bond in the 2-cyanobenzyl bromide starting material, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack in the SN2 synthesis.

Neighboring Group Participation (NGP): The Key to Unique Reactivity

NGP is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule.[1] This intramolecular participation can lead to an increased reaction rate and retention of stereochemistry. In the case of this compound, the nitrogen lone pair and the pi-electrons of the cyano group are perfectly positioned to interact with the benzylic carbon.

When a leaving group is present at the benzylic position, the ortho-cyano group can participate in an intramolecular nucleophilic attack, forming a cyclic intermediate. This anchimeric assistance can significantly accelerate the rate of substitution reactions compared to benzyl systems lacking such a participating group.[2][3]

Caption: NGP by the ortho-cyano group.

This NGP is the cornerstone of the unique applications of the 2-cyanobenzyl group, particularly as a traceless protecting group for thiols.

Application as a Traceless Thiol Protecting Group

In multi-step organic synthesis, particularly in peptide and protein chemistry, the protection of reactive functional groups is crucial.[4] The sulfhydryl group of cysteine is highly nucleophilic and requires protection to prevent unwanted side reactions. The 2-cyanobenzyl group can serve as an effective thiol protecting group, and its cleavage mechanism, facilitated by the cyano group, allows for its "traceless" removal.

Mechanism of Traceless Cleavage

The term "traceless" implies that upon cleavage, the protecting group does not remain as a separate molecular fragment that could complicate purification. In the case of the 2-cyanobenzyl group, cleavage is often initiated by a nucleophile, such as an amine. The reaction proceeds via an intramolecular cyclization involving the cyano group.

The proposed mechanism involves the nucleophilic attack of an external amine on the thioester carbonyl group, leading to the formation of an amide and the release of the 2-cyanobenzylthiolate. Subsequently, the thiolate anion attacks the cyano group in an intramolecular fashion, leading to the formation of a stable cyclic thia-isoindoline derivative.

Caption: Proposed mechanism for traceless cleavage.

This intramolecular cyclization is a key feature, as it drives the reaction to completion and results in a stable, easily separable byproduct.

Quantitative Data: Reactivity Comparison

| Substrate | Relative Rate of Solvolysis | Participating Group |

| Benzyl Thioester | 1 | None |

| This compound | Significantly > 1 (Predicted) | ortho-Cyano |

| 2-(Methylthio)benzyl chloride | ~10^3 | ortho-Methylthio |

This table is illustrative and based on established principles of NGP. Precise quantitative data for this compound requires further experimental investigation.

Conclusion and Future Outlook

The ortho-cyano group in this compound is far more than a simple electronic modifier. Its ability to engage in neighboring group participation imparts unique reactivity to the molecule, making the 2-cyanobenzyl moiety a promising traceless protecting group for thiols. The mechanistic insights provided in this guide offer a framework for the rational design of synthetic strategies and the development of novel chemical tools for drug discovery and development.

Further research is warranted to quantify the kinetics of the cleavage reaction and to explore the full scope of its applications in complex molecule synthesis. The principles outlined herein, however, provide a solid foundation for any scientist or researcher looking to exploit the fascinating and dichotomous nature of the cyano group in this versatile molecule.

References

The Emergence of Cyanobenzyl-Based Thioesters: A Technical Guide to their Design, Synthesis, and Application as Targeted Covalent Inhibitors

Abstract

This technical guide provides a comprehensive overview of the discovery, rationale, synthesis, and potential applications of cyanobenzyl-based thioesters as a novel class of targeted covalent inhibitors. By combining the unique electrophilic properties of the cyanobenzyl group with the versatile reactivity of a thioester linkage, these compounds offer a promising scaffold for the development of potent and selective therapeutic agents and chemical biology probes. This document will delve into the mechanistic basis for their covalent modification of nucleophilic amino acid residues, provide detailed synthetic protocols, and explore their potential in drug discovery, with a particular focus on enzyme inhibition.

Introduction: The Strategic Imperative for Tunable Covalent Inhibitors

The paradigm of drug discovery has witnessed a significant resurgence in the exploration of covalent inhibitors.[1][2] Once relegated to the periphery due to concerns over off-target reactivity, the rational design of targeted covalent inhibitors (TCIs) has enabled the development of highly potent and selective drugs for previously "undruggable" targets.[1] The key to a successful TCI lies in the delicate balance between the non-covalent binding affinity of the molecular scaffold and the intrinsic reactivity of its electrophilic "warhead."[3][4] An ideal warhead should exhibit minimal reactivity in the systemic circulation but become highly reactive when precisely positioned within the target's active site.

This guide focuses on an emerging class of TCIs: cyanobenzyl-based thioesters . This scaffold is predicated on the hypothesis that the electron-withdrawing nature of the cyano group can modulate the electrophilicity of the thioester carbonyl, creating a tunable covalent warhead. The cyanobenzyl moiety itself is a recognized pharmacophore, with the nitrile group capable of participating in both non-covalent and covalent interactions with biological targets.[5][6] When integrated into a thioester, it presents a unique opportunity to fine-tune the reactivity profile for specific applications.

Rationale and Design Principles

The design of cyanobenzyl-based thioesters is rooted in the fundamental principles of covalent inhibition, primarily targeting nucleophilic amino acid residues such as cysteine.[7][8]

The Cyanobenzyl Group as a Modulator of Reactivity

The nitrile group is a powerful electron-withdrawing group. When positioned on a benzyl ring, it influences the electronic properties of the entire moiety. In the context of a thioester, the cyanobenzyl group attached to the sulfur atom is hypothesized to:

-

Activate the Thioester Carbonyl: The electron-withdrawing effect of the cyano group, transmitted through the benzyl ring and the sulfur atom, increases the partial positive charge on the thioester carbonyl carbon. This heightened electrophilicity makes it more susceptible to nucleophilic attack by residues like the thiolate of cysteine.

-

Provide a Recognition Element: The cyanobenzyl group can participate in non-covalent interactions within a protein's binding pocket, contributing to the initial binding affinity and proper orientation of the thioester for covalent modification.

-

Offer Synthetic Tractability: The cyanobenzyl group can be readily introduced and modified using established synthetic methodologies, allowing for the creation of diverse compound libraries.

The Thioester as a Versatile Covalent Warhead

Thioesters are more reactive than their ester and amide counterparts due to the larger size of the sulfur atom and less efficient orbital overlap with the carbonyl group.[9] This inherent reactivity makes them suitable as electrophilic warheads. The general mechanism of covalent modification by a thioester involves the nucleophilic attack of an amino acid residue on the thioester carbonyl, leading to the formation of a stable amide or thioester bond with the target protein and the release of the cyanobenzyl thiol as a leaving group.

Synthesis of Cyanobenzyl-Based Thioesters

The synthesis of cyanobenzyl-based thioesters can be achieved through several reliable synthetic routes. The choice of method will depend on the specific substitution pattern of the cyanobenzyl group and the nature of the acyl group.

General Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of S-(cyanobenzyl) thioesters:

-

Acylation of a Cyanobenzyl Thiol: This is the most direct approach, involving the reaction of a cyanobenzyl thiol with an activated carboxylic acid derivative (e.g., an acyl chloride or an activated ester).

-

Alkylation of a Thiocarboxylic Acid: This method involves the reaction of a thiocarboxylic acid with a cyanobenzyl halide.

The following diagram illustrates these two common synthetic pathways.

Caption: General synthetic routes to S-(cyanobenzyl) thioesters.

Detailed Experimental Protocol: Synthesis of S-(4-cyanobenzyl) benzothioate

This protocol details the synthesis of a representative cyanobenzyl-based thioester via the acylation of 4-cyanobenzyl thiol.

Materials:

-

4-cyanobenzyl bromide

-

Thiourea

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Step 1: Synthesis of 4-cyanobenzyl thiol

-

To a solution of 4-cyanobenzyl bromide (1.96 g, 10 mmol) in ethanol (50 mL) is added thiourea (0.76 g, 10 mmol).

-

The mixture is heated at reflux for 2 hours.

-

A solution of NaOH (0.8 g, 20 mmol) in water (10 mL) is added, and the mixture is refluxed for an additional 2 hours.

-

The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The aqueous residue is diluted with water (50 mL) and acidified with 2M HCl to pH 2-3.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-cyanobenzyl thiol as a white solid.

Step 2: Synthesis of S-(4-cyanobenzyl) benzothioate

-

To a solution of 4-cyanobenzyl thiol (1.49 g, 10 mmol) in DCM (50 mL) at 0 °C is added pyridine (0.87 mL, 11 mmol).

-

Benzoyl chloride (1.22 mL, 10.5 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the addition of water (30 mL).

-

The organic layer is separated, washed with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield S-(4-cyanobenzyl) benzothioate as a white solid.

| Compound | Starting Material | Reagent | Solvent | Yield (%) | m.p. (°C) |

| 4-cyanobenzyl thiol | 4-cyanobenzyl bromide | Thiourea, NaOH | Ethanol | 85 | 45-47 |

| S-(4-cyanobenzyl) benzothioate | 4-cyanobenzyl thiol | Benzoyl chloride | DCM | 92 | 88-90 |

Mechanism of Action: Covalent Modification of Cysteine Residues

The primary mechanism of action for cyanobenzyl-based thioesters as covalent inhibitors is the targeted acylation of a nucleophilic amino acid residue, most commonly cysteine, within the active site of an enzyme.

The Covalent Binding Cascade

The process can be conceptualized as a two-step mechanism:

-

Reversible Binding: The inhibitor initially binds non-covalently to the target protein's active site. This binding is driven by hydrophobic, van der Waals, and potentially hydrogen bonding interactions between the inhibitor scaffold and the protein.

-

Irreversible Covalent Modification: Once optimally positioned, the nucleophilic thiolate of a cysteine residue attacks the electrophilic carbonyl carbon of the thioester. This results in the formation of a stable thioester linkage between the inhibitor and the enzyme, with the concomitant release of the cyanobenzyl thiol.

The following diagram illustrates this proposed mechanism of covalent inhibition of a cysteine protease.

Caption: Proposed mechanism of covalent inhibition of a cysteine protease.

Kinetic Characterization

The inhibitory potency of cyanobenzyl-based thioesters can be quantitatively assessed through kinetic analysis. A typical experiment would involve incubating the target enzyme with varying concentrations of the inhibitor and measuring the enzyme activity over time. The data can be fitted to a model for irreversible inhibition to determine the second-order rate constant (k_inact/K_i), which provides a measure of the inhibitor's covalent modification efficiency.

Applications in Drug Discovery and Chemical Biology

The tunable reactivity and synthetic accessibility of cyanobenzyl-based thioesters make them attractive candidates for a range of applications.

Cysteine Protease Inhibitors

Cysteine proteases are implicated in a variety of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[3][9] The development of selective inhibitors for these enzymes is an active area of research. Cyanobenzyl-based thioesters represent a promising scaffold for the design of novel cysteine protease inhibitors. By modifying the acyl portion of the thioester, one can tailor the inhibitor to selectively target the active site of a specific protease.

Chemical Probes for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology used to identify and characterize enzyme function directly in complex biological systems. Cyanobenzyl-based thioesters can be functionalized with reporter tags (e.g., fluorophores or biotin) to create activity-based probes. These probes can be used to covalently label and identify active cysteine-containing proteins in cell lysates or even in living cells, providing valuable insights into their biological roles.

Future Directions and Conclusion

The exploration of cyanobenzyl-based thioesters as targeted covalent inhibitors is still in its early stages. Future research should focus on:

-

Systematic Evaluation of Reactivity: A comprehensive study of how different substituents on the cyanobenzyl ring and variations in the acyl group affect the reactivity of the thioester warhead.

-

Broad-Scale Biological Screening: Testing libraries of cyanobenzyl-based thioesters against a wide range of enzyme targets to identify novel inhibitors.

-

In Vivo Efficacy and Safety: For promising lead compounds, evaluation of their pharmacokinetic properties, in vivo efficacy in disease models, and potential off-target toxicities.

References

- 1. Design, synthesis, and evaluation of novel heterocyclic warheads for cysteine targeting covalent inhibitors [morressier.com]

- 2. Rational design of a dual-reactive probe for imaging the biogenesis of both H2S and GSH from l-Cys rather than d-Cys in live cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. Cysteine protease - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

S-2-Cyanobenzyl Ethanethioate as a Thiol Precursor: A Technical Guide for Advanced Drug Development and Chemical Biology

In the landscape of modern drug development and chemical biology, the ability to control the release of bioactive molecules with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools for this purpose, allowing for the light-induced activation of therapeutic agents, molecular probes, and key biological effectors.[1] Among the various functionalities that benefit from this strategy, the thiol group of cysteine and other sulfur-containing molecules is of particular interest due to its central role in protein structure, enzymatic activity, and cellular redox homeostasis.[2] This guide provides an in-depth technical overview of S-2-cyanobenzyl ethanethioate, a promising yet specialized thiol precursor, for researchers, scientists, and drug development professionals.

The Challenge and Opportunity of Thiol Protection

The thiol group is one of the most reactive functionalities in biological systems. Its high nucleophilicity and susceptibility to oxidation to disulfides present significant challenges during chemical synthesis and in the design of targeted therapeutics.[3] Effective protection of thiols is therefore crucial, and the ability to deprotect them on demand under mild, bio-orthogonal conditions is a significant advantage. Photoremovable protecting groups offer a non-invasive method for thiol release, triggered by light, which avoids the need for chemical reagents that could interfere with biological systems.[4]

While the ortho-nitrobenzyl group is a widely studied PPG for this purpose, concerns over the generation of potentially cytotoxic nitroso-aromatic byproducts have driven the exploration of alternative caging strategies.[5][6] The 2-cyanobenzyl moiety represents one such alternative, offering a distinct mechanism for photorelease.

The this compound System: A Mechanistic Perspective

This compound serves as a caged form of ethanethiol, a simple yet representative thiol. The core of this system is the 2-cyanobenzyl group, which acts as the photolabile trigger. Upon absorption of UV light, the benzyl thioether undergoes a photochemical reaction that results in the cleavage of the carbon-sulfur bond, releasing the free thiol and a byproduct derived from the caging group.

Proposed Photochemical Release Mechanism

While the precise photophysical pathway for 2-cyanobenzyl thioethers is not as extensively documented as for their nitrobenzyl counterparts, a plausible mechanism can be inferred from the known photochemistry of related aromatic systems. The process is initiated by the absorption of a photon, exciting the molecule to a singlet excited state. It is hypothesized that the ortho-cyano group plays a critical role in facilitating the cleavage of the benzylic C-S bond. This may occur through a photo-induced intramolecular electron transfer or by influencing the electronic distribution in the excited state to favor bond dissociation. The cleavage results in the formation of a 2-cyanobenzyl radical and a thioyl radical, which can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the free thiol and 2-cyanotoluene as a byproduct.

Synthesis of this compound

The synthesis of this compound can be readily achieved through a nucleophilic substitution reaction. A common and effective method is the S-alkylation of a thioacetate salt with 2-cyanobenzyl halide.[3]

Experimental Protocol: S-Alkylation of Potassium Thioacetate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2-Cyanobenzyl bromide (or chloride)

-

Potassium thioacetate (KSAc)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve potassium thioacetate (1.2 equivalents) in anhydrous DMF.

-

To this stirring solution, add a solution of 2-cyanobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Rationale: This S-alkylation reaction proceeds via an Sₙ2 mechanism, where the thioacetate anion acts as the nucleophile, displacing the bromide from the benzylic carbon of 2-cyanobenzyl bromide.[3] DMF is a suitable polar aprotic solvent that facilitates this type of reaction. The workup procedure is designed to remove the DMF and inorganic salts, and the final purification by column chromatography ensures the isolation of the pure product.

Key Performance Parameters and Characterization

The effectiveness of a photolabile protecting group is determined by several key parameters. While specific quantitative data for this compound is not extensively reported in the literature, the following table presents typical parameters of interest and comparative values for other common thiol PPGs.

| Parameter | Description | 2-Cyanobenzyl (Expected) | o-Nitrobenzyl | Coumarin-based |

| λmax (nm) | Wavelength of maximum absorption. | ~250-280 | ~230-380[7] | ~350-450[4] |

| Quantum Yield (Φ) | Efficiency of photorelease per photon absorbed. | Not reported | 0.01 - 0.1[2] | 0.02 - 0.2[4] |

| Photoproducts | Byproducts of the uncaging reaction. | 2-Cyanotoluene | o-Nitrosobenzaldehyde | Coumarin derivatives |

| Solubility | Typically soluble in organic solvents; aqueous solubility can be modified. | Moderate | Moderate to Low | Can be high with modification |

Note: The expected absorption maximum for the 2-cyanobenzyl group is in the shorter UV range, which can be a limitation for biological applications where deeper tissue penetration and reduced cellular damage are desired.

Applications in Drug Delivery and Chemical Biology

The ability to release thiols with high spatiotemporal control opens up numerous applications in advanced therapeutic and research contexts.

-

Targeted Drug Activation: A thiol-containing drug can be rendered inactive by protection with the 2-cyanobenzyl group. Upon localized irradiation at the target site (e.g., a tumor), the active drug is released, minimizing systemic toxicity.

-

Controlled Disulfide Bond Formation: In peptide and protein synthesis, the sequential deprotection of multiple cysteine residues allows for directed disulfide bond formation, which is crucial for correct protein folding and function.

-

Modulation of Enzyme Activity: Caging a critical cysteine residue in an enzyme's active site can inhibit its function. Light-induced deprotection can then restore enzymatic activity at a desired time and location, enabling the study of complex signaling pathways.

Protocol for Photodeprotection and Thiol Quantification

This section provides a general protocol for the light-induced release of the thiol from this compound and subsequent quantification of the free thiol.

Photodeprotection Procedure

Materials:

-

This compound solution in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution with a co-solvent).

-

UV lamp with a specific wavelength output (e.g., 254 nm).

-

Quartz cuvette or reaction vessel.

Procedure:

-

Prepare a solution of this compound of known concentration.

-

Transfer the solution to a quartz cuvette.

-

Irradiate the solution with the UV lamp for a defined period. It is advisable to perform a time-course experiment to determine the optimal irradiation time.

-

Take aliquots at different time points to monitor the progress of the deprotection reaction.

Quantification of Released Thiol using Ellman's Reagent

Materials:

-

Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) solution.

-

Reaction buffer (e.g., phosphate buffer, pH 8.0).

-

UV-Vis spectrophotometer.

Procedure:

-

To a cuvette, add the reaction buffer and a small volume of the irradiated solution containing the released thiol.

-

Add the DTNB solution to the cuvette and mix thoroughly.

-

Allow the reaction to proceed for 5-10 minutes at room temperature.

-

Measure the absorbance of the solution at 412 nm. The concentration of the released thiol can be calculated using the Beer-Lambert law and the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) anion (14,150 M⁻¹cm⁻¹ at pH 8.0).

Conclusion and Future Outlook